1-(7-Hydroxyheptyl)-cyclopropene
Description
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
7-(cyclopropen-1-yl)heptan-1-ol |
InChI |
InChI=1S/C10H18O/c11-9-5-3-1-2-4-6-10-7-8-10/h7,11H,1-6,8-9H2 |
InChI Key |
KGZMRFGKCBCZCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C1CCCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyclopropene Derivatives
The following sections compare 1-(7-Hydroxyheptyl)-cyclopropene with structurally and functionally related compounds, focusing on synthesis, reactivity, physical properties, and applications.
Structural and Functional Analogues
Key analogs include:
- 1-Methylcyclopropene (1-MCP)
- Methyl cyclopropanecarboxylate
- 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide
Thermodynamic and Physical Properties
Notes:
- Cyclopropene imine derivatives exhibit exceptional basicity due to resonance stabilization, a property that may extend to hydroxyalkyl-substituted analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(7-Hydroxyheptyl)-cyclopropene, and how can yield be optimized in small-scale laboratory synthesis?
- Methodological Answer : The synthesis of cyclopropene derivatives typically involves thermal decomposition of precursor amines or catalytic elimination reactions. For example, thermal cracking of alkyl-cyclopropylamine hydrochlorides at 300–330°C using platinum catalysts (e.g., Pt/clay) yields cyclopropene derivatives . For this compound, modifying the precursor to include a hydroxyheptyl chain and optimizing reaction time/temperature (e.g., 320°C for 45 minutes) may improve yield. Purification via fractional distillation under inert conditions is critical to avoid polymerization .
- Key Parameters :
| Parameter | Optimization Range |
|---|---|
| Temperature | 300–330°C |
| Catalyst | Pt-based (e.g., Pt/asbestos) |
| Reaction Time | 30–60 minutes |
Q. What analytical techniques are essential for characterizing this compound, and how should data contradictions be resolved?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and purity. For hydroxyl-group confirmation, derivatization (e.g., silylation) followed by GC-MS can resolve ambiguities. Contradictions in spectral data (e.g., unexpected coupling in NMR) may arise from ring strain or conformational flexibility; computational modeling (DFT) can validate assignments . Always cross-reference with known cyclopropene derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for cyclopropene analogs:
- Personal Protection : Wear nitrile gloves, chemical-resistant aprons, and sealed eyewear. Use fume hoods for all manipulations .
- Storage : Store under nitrogen at –20°C to prevent decomposition. Avoid contact with oxidizing agents .
- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult SDS for cyclopropene derivatives .
Advanced Research Questions
Q. How does the hydroxyheptyl substituent influence the reactivity of cyclopropene in [2+2] cycloadditions or ring-opening reactions?
- Methodological Answer : The hydroxyheptyl group introduces steric and electronic effects. For [2+2] cycloadditions, steric hindrance at the 1-position may favor attack at the 2-position (see thiophene dioxide cycloaddition models ). To study this, conduct kinetic experiments under varying temperatures and compare reaction rates with unsubstituted cyclopropene. Computational tools (e.g., DFT) can map transition states and predict regioselectivity .
Q. What experimental strategies can address conflicting data on the thermal stability of this compound in different solvents?
- Methodological Answer : Contradictions may arise from solvent polarity or trace impurities. Design a stability study:
- Conditions : Test in anhydrous DMSO, THF, and hexane at 25°C and 50°C.
- Analysis : Monitor decomposition via ¹H NMR (loss of cyclopropene protons) and GC-MS. Use deuterated solvents to exclude proton-exchange artifacts .
- Control : Include radical inhibitors (e.g., BHT) to assess radical-mediated degradation pathways .
Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes in lipid metabolism). Optimize the hydroxyheptyl chain length using QSPR models to balance hydrophobicity and hydrogen-bonding capacity. Validate predictions via synthesis and in vitro assays (e.g., enzyme inhibition studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
